Enhanced Lipophilicity Compared to Fluorinated Antipsychotic Analogs
The target compound exhibits a predicted logP of 4.14 , which is 0.87 log units higher than that of risperidone (logP 3.27 [1]). This difference in lipophilicity, driven by the absence of the 6-fluoro substituent on the benzisoxazole core, is predicted to significantly enhance passive blood-brain barrier penetration in CNS drug discovery applications.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 4.14 (predicted) |
| Comparator Or Baseline | Risperidone: logP = 3.27 (ALOGPS) |
| Quantified Difference | ΔlogP = +0.87 |
| Conditions | Predicted logP using ALOGPS algorithm |
Why This Matters
Higher lipophilicity correlates with increased passive diffusion across the blood-brain barrier, making this compound a potentially superior scaffold for CNS-targeted probe compounds.
- [1] DrugBank. Risperidone, DB00734. LogP 3.27 (ALOGPS). Available at: https://go.drugbank.com/drugs/DB00734 View Source
